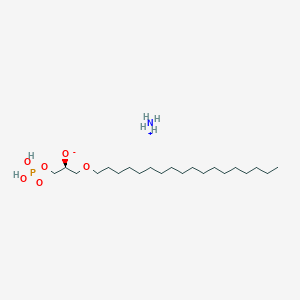

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Vue d'ensemble

Description

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a long octadecyloxy chain and a phosphate group, making it useful in diverse chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- typically involves the esterification of 1,2-propanediol with octadecyloxy and phosphate groups. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C21H48NO6P

- Molecular Weight : 441.6 g/mol

- CAS Number : 52977-29-4

The compound features a propanediol backbone with an octadecyloxy group and a phosphate moiety, contributing to its amphiphilic properties. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.

Biomedical Sciences

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt is utilized in the synthesis of complex lipids for studying sphingolipid metabolism. This area of research is critical for understanding diseases such as Alzheimer's and Parkinson's.

-

Methods :

- Thin-layer chromatography

- Mass spectrometry

-

Case Study :

A study demonstrated that alterations in sphingolipid metabolism can disrupt cellular homeostasis, leading to neurodegenerative diseases. The compound's integration into lipid structures was analyzed to understand its effects on cell membrane properties.

Nanotechnology

In nanotechnology, this compound serves as a surfactant in the colloidal synthesis of nanoparticles. Its ability to influence the size and shape of nanocrystals is essential for developing novel materials with specific properties.

-

Methods :

- Colloidal synthesis techniques

-

Case Study :

Research indicated that using this compound as a surfactant improved the stability and dispersibility of nanoparticles in various solvents, enhancing their application in drug delivery systems.

Materials Science

The amphiphilic nature of the compound makes it valuable in formulating products that require both hydrophilic and hydrophobic interactions. It can modulate membrane properties and influence protein interactions.

-

Applications :

- Drug delivery systems

- Emulsifiers in cosmetic formulations

- Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Propanediol | C₃H₈O₂ | Simple diol without phosphate; used as a solvent |

| Octadecyl Phosphate | C₁₈H₃₉O₄P | Long-chain fatty acid derivative; primarily used as surfactant |

| Glycerol Phosphate | C₃H₉O₄P | Contains glycerol backbone; important in metabolism |

| Hexadecyl Phosphate | C₁₆H₃₃O₄P | Similar structure but shorter alkyl chain; used in similar applications |

Mécanisme D'action

The mechanism of action of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, influencing biochemical pathways. The long octadecyloxy chain can integrate into lipid membranes, affecting their structure and function. These interactions can modulate cellular processes and have potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Propanediol: A simpler diol with similar chemical properties but lacking the octadecyloxy and phosphate groups.

3-(Octadecyloxy)-1,2-propanediol: Similar structure but without the phosphate group, used in different applications.

1,2-Propanediol, 1-(dihydrogen phosphate): Contains the phosphate group but lacks the octadecyloxy chain.

Uniqueness

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is unique due to its combination of a long hydrophobic chain and a hydrophilic phosphate group. This dual functionality makes it particularly useful as a surfactant and in applications requiring amphiphilic properties.

Activité Biologique

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, commonly referred to as 1-Octadecyl-2-hydroxy-sn-glycero-3-phosphate (LPA O-18:0), is a phospholipid analog with significant biological activity. This compound is particularly noted for its interactions with lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes.

- Molecular Formula : C21H48NO6P

- Molecular Weight : 441.6 g/mol

- CAS Number : 52977-29-4

1-Octadecyl LPA acts primarily through G protein-coupled receptors (GPCRs), specifically the LPA receptors LPAR1 to LPAR5. These receptors mediate a range of biological responses including:

- Cell Proliferation : Promotes growth in various cell types.

- Smooth Muscle Contraction : Influences vascular tone and gastrointestinal motility.

- Platelet Aggregation : Plays a role in hemostasis.

- Neurite Retraction : Affects neuronal growth and differentiation.

Cell Proliferation

Research has demonstrated that 1-Octadecyl LPA stimulates cell proliferation in fibroblasts and other cell types. It activates signaling pathways such as the ERK/MAPK pathway, leading to enhanced cell division and survival.

| Cell Type | Response to 1-Octadecyl LPA |

|---|---|

| Fibroblasts | Increased proliferation |

| Smooth Muscle Cells | Contraction |

| Neuronal Cells | Neurite retraction |

Smooth Muscle Contraction

The compound has been shown to induce contraction in smooth muscle tissues through LPA receptor activation. This effect is significant in the context of cardiovascular and gastrointestinal physiology.

Platelet Aggregation

1-Octadecyl LPA enhances platelet aggregation, which is crucial for wound healing and preventing excessive bleeding. The mechanism involves the activation of specific signaling cascades that promote platelet activation.

Case Studies

A notable study published in the Journal of Biological Chemistry examined the metabolism of similar phospholipid compounds and their effects on cellular functions. The study highlighted how alterations in lipid composition can influence receptor signaling and subsequent biological outcomes .

Another investigation focused on the effects of lysophosphatidic acid analogs on cancer cell lines, revealing that these compounds can modulate tumor growth through their action on LPARs .

Safety and Toxicology

Safety data indicate that 1-Octadecyl LPA exhibits low toxicity when handled according to standard laboratory practices. It does not irritate skin or eyes and is not classified as a sensitizer . However, like all chemical substances, it should be used with caution in laboratory settings.

Propriétés

IUPAC Name |

azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAHIAWCNQNZFB-BOXHHOBZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.